An In-Depth Technical Guide to the Chemical Structure and Properties of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
An In-Depth Technical Guide to the Chemical Structure and Properties of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
This guide provides a comprehensive technical overview of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. Given the limited direct experimental data for this specific molecule, this document synthesizes information from closely related pyrimidine analogs to project its chemical characteristics, reactivity, and potential applications. This approach offers valuable insights for the synthesis, characterization, and strategic use of this compound in research and development.
Introduction to the Pyrimidine Scaffold
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active molecules.[1][2] Their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, make them a privileged scaffold in drug discovery.[3][4] The therapeutic importance of pyrimidines is well-established, with notable examples including antiviral medications and anticancer agents.[3] The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making compounds like Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate valuable intermediates in the synthesis of novel therapeutic agents.[5][6]
Molecular Structure and Physicochemical Properties
The chemical structure of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is characterized by a pyrimidine ring substituted with a hydroxyl group at the 2-position, a methyl group at the 4-position, and a methyl carboxylate group at the 5-position.
Molecular Formula: C₇H₈N₂O₃
Molecular Weight: 168.15 g/mol
Due to the scarcity of specific experimental data for Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, the following table presents computed properties and data from its close analog, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS 53135-24-3), to provide an estimated profile.[5]
| Property | Value (or estimate for the methyl ester) | Source |
| Molecular Formula | C₈H₁₀N₂O₃ (Ethyl Ester) | [5] |
| Molecular Weight | 182.18 g/mol (Ethyl Ester) | [5] |
| Physical Form | Solid (based on analogs) | [2] |
| XLogP3-AA | -0.3 (Ethyl Ester) | [5] |
| Hydrogen Bond Donor Count | 1 (Ethyl Ester) | [5] |
| Hydrogen Bond Acceptor Count | 5 (Ethyl Ester) | [5] |
| Storage Temperature | Sealed in dry, 2-8°C (Ethyl Ester) | [2] |
It is important to note that the methyl ester is expected to have a slightly lower molecular weight and potentially different solubility and melting point characteristics compared to its ethyl ester counterpart.
Synthesis and Reactivity
A plausible synthetic route is a variation of the Biginelli reaction or a similar cyclocondensation reaction. The general workflow for such a synthesis is outlined below:
Caption: Generalized workflow for pyrimidine synthesis.
Experimental Protocol (Hypothetical, based on similar syntheses):
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Reaction Setup: To a solution of a suitable β-ketoester (e.g., methyl 2-acetyl-3-ethoxypropenoate) and an appropriate amidine (e.g., acetamidine hydrochloride) in a suitable solvent like ethanol, add a base such as triethylamine.
-
Reaction Execution: The reaction mixture is typically stirred at reflux for an extended period (e.g., 24-48 hours).
-
Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then diluted with water.
-
Extraction and Purification: The product can be extracted with an organic solvent like dichloromethane. The organic layers are then washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography to yield the final product.
The reactivity of the hydroxyl group at the 2-position is of particular interest. It can be a site for further derivatization, such as alkylation or acylation, to produce a library of related compounds for structure-activity relationship (SAR) studies.[3]
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. While specific spectra for Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl groups and the pyrimidine ring proton.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH ₃ (on pyrimidine ring) | ~2.3-2.7 | singlet |
| O-CH ₃ (ester) | ~3.8-4.0 | singlet |
| Ring CH | ~8.0-8.5 | singlet |
| OH (or NH in tautomeric form) | Broad singlet, variable | singlet |
Note: The hydroxyl proton may exchange with deuterium in solvents like D₂O and may appear as a broad signal or not be observed at all.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C H₃ (on pyrimidine ring) | ~18-25 |
| O-C H₃ (ester) | ~50-55 |
| Pyrimidine Ring Carbons | ~100-160 |
| Ester C =O | ~160-170 |
| C -OH (or C =O in tautomeric form) | ~155-165 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H / N-H stretch (tautomerism) | 3200-3500 | Broad, Medium |
| C-H stretch (aromatic and aliphatic) | 2850-3100 | Medium-Weak |
| C=O stretch (ester) | 1700-1730 | Strong |
| C=O / C=N / C=C stretch (ring) | 1550-1650 | Strong-Medium |
| C-O stretch | 1000-1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, the expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 168 or 169, respectively. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).
Applications in Drug Discovery and Development
Derivatives of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate have been investigated for a range of biological activities. The pyrimidine core is a key pharmacophore in many therapeutic agents, and this compound serves as a versatile building block for creating more complex molecules.
Caption: Potential therapeutic applications from derivatization.
Recent research has focused on synthesizing pyrimidine derivatives as potential inhibitors of enzymes like dihydrofolate reductase (DHFR), which is a target for antibacterial agents.[8] The structural motifs present in Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, including hydrogen bond donors and acceptors, make it an attractive starting point for designing enzyme inhibitors.[9]
Safety and Handling
Based on the safety data for analogous compounds like Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate should be handled with care.[2][5] It is likely to be an irritant to the skin, eyes, and respiratory system.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be extrapolated from closely related analogs. The synthetic accessibility and the potential for diverse functionalization make it a valuable tool for researchers aiming to develop novel therapeutic agents targeting a wide range of diseases. Further research to fully characterize this compound and explore its biological activities is warranted.
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Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (n.d.). Science Alert. Retrieved from [Link]
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